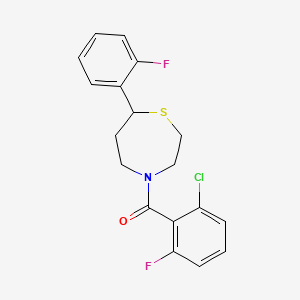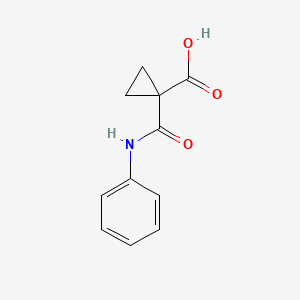
1-(苯基氨基甲酰)环丙烷甲酸
描述
“1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C11H11NO3 . It has been used in the preparation of bis [(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′ -dicyclohexylcarbodiimide .
Molecular Structure Analysis
The molecular structure of “1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” is characterized by a cyclopropane ring attached to a phenylcarbamoyl group and a carboxylic acid group . The exact mass of the molecule is 205.07389321 g/mol .Physical And Chemical Properties Analysis
“1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” is a solid at room temperature . It has a molecular weight of 205.21 g/mol . The compound has a topological polar surface area of 66.4 Ų and a complexity of 278 .科学研究应用
植物中的乙烯生物合成
研究已确定环丙烷羧酸衍生物在乙烯生物合成的研究中至关重要,乙烯是一种关键植物激素,负责调节广泛的营养和发育过程。例如,作为乙烯前体的 1-氨基环丙烷-1-羧酸 (ACC) 因其在植物生长和发育中的作用而受到广泛研究。ACC 向乙烯的酶促转化及其调控对于理解植物生理学和改进农业实践具有深远意义。对参与乙烯生物合成的 ACC 合酶 (ACS) 和 ACC 氧化酶 (ACO) 的研究,提供了对乙烯在植物应激反应、果实成熟和衰老中的作用的见解 (Vanderstraeten & Van Der Straeten, 2017)。
合成应用
环丙烷衍生物由于其在合成复杂分子中的用途而在有机化学中备受关注。这些化合物的独特反应性和立体化学性质能够构建具有特定手性和功能化的分子,这对于开发药物和材料科学至关重要。例如,环丙烷羧酸衍生物作为潜在抗抑郁剂的合成和评估突出了这些结构在药物化学中的用途。以精确立体化学控制合成这些化合物的能力,允许探索它们的生物活性和潜在治疗应用 (Bonnaud et al., 1987)。
根瘤菌促进植物生长
植物根系与土壤细菌(根瘤菌)之间的相互作用,显著影响植物的生长和健康。ACC 脱氨酶是由某些根瘤菌产生的酶,它分解 ACC,降低植物中的乙烯水平并促进根系生长。这种相互作用例证了植物与其环境之间复杂的化学通讯,为可持续农业和生物肥料的开发提供了策略。了解这些相互作用的分子基础,可以提高作物产量和抗逆性 (Contesto et al., 2008)。
安全和危害
未来方向
属性
IUPAC Name |
1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXROTVXLGAFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylcarbamoyl)cyclopropanecarboxylic acid | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

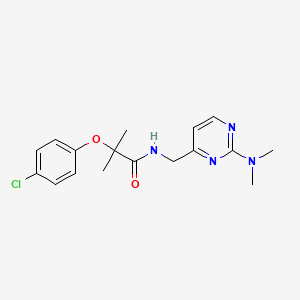
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2847442.png)
![methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2847444.png)
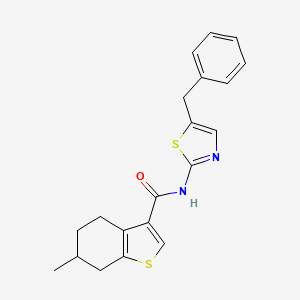
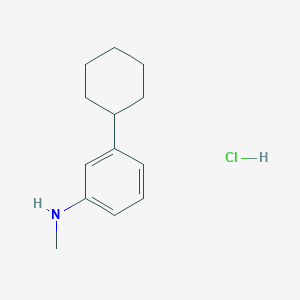
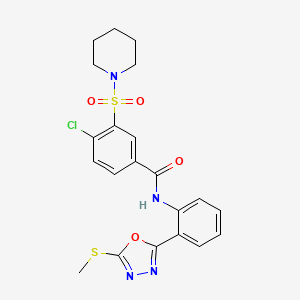
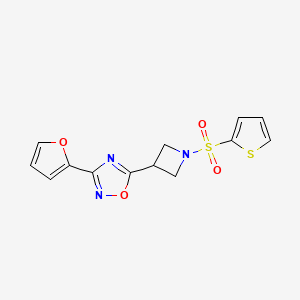
![1-[2-(1,2,4-Triazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2847453.png)
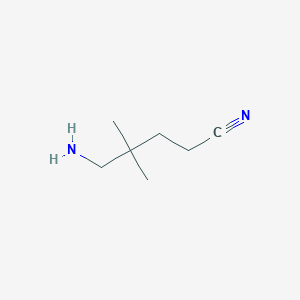
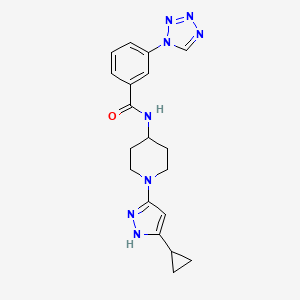
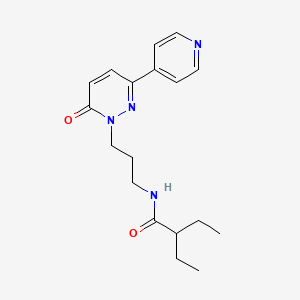
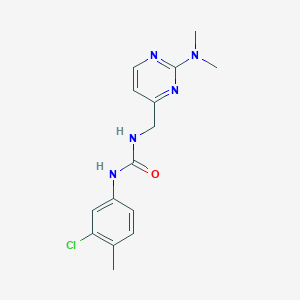
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)
